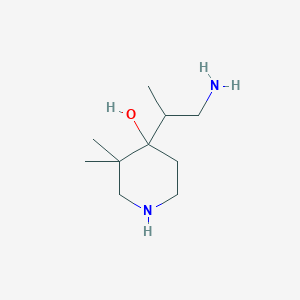
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol typically involves the reaction of a suitable piperidine derivative with an aminopropylating agent. One common method involves the use of 3,3-dimethylpiperidin-4-one as the starting material, which is then reacted with 1-aminopropan-2-ol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the particular application and target of interest.
Comparison with Similar Compounds
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(1-Aminopropan-2-yl)-2-fluorophenol: A synthetic compound with similar structural features but different functional groups.
4-(1-Aminopropan-2-yl)phenol hydrochloride: Another related compound with a similar aminopropyl group but different substituents on the aromatic ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the piperidine ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(6-11)10(13)4-5-12-7-9(10,2)3/h8,12-13H,4-7,11H2,1-3H3 |
InChI Key |
WIPPJVWHRLHMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCNCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


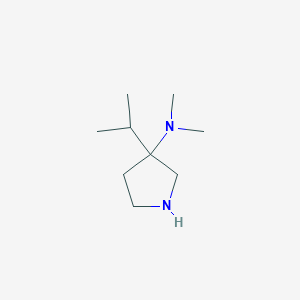

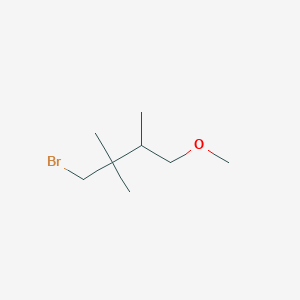


amine](/img/structure/B13217313.png)
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
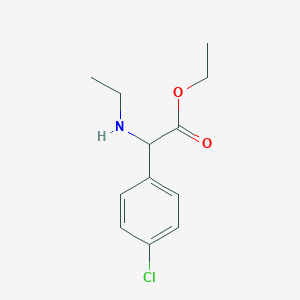
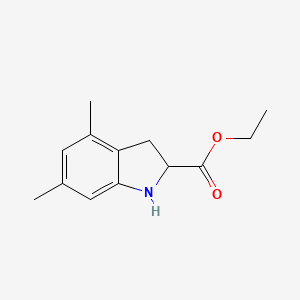
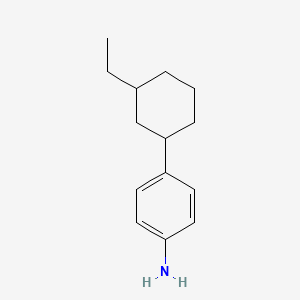
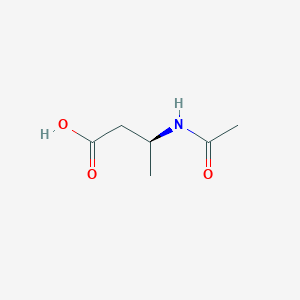

amine](/img/structure/B13217370.png)
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)
